molecular formula C15H9Cl3N2O3S B3661177 2-Chloro-4-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid

2-Chloro-4-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid

Cat. No.: B3661177
M. Wt: 403.7 g/mol
InChI Key: XWRQNXPDZBPEEI-UHFFFAOYSA-N
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Description

2-Chloro-4-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a carbamothioyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structure. The process includes:

    Chlorination: Introduction of chlorine atoms into the benzoic acid structure.

    Carbamothioylation: Addition of the carbamothioyl group through a reaction with thiourea or similar reagents.

    Coupling Reaction: Coupling the 2,4-dichlorophenyl group to the core structure using reagents like 2,4-dichlorobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Halogen substitution reactions, where chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Chloro-4-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenylacetic acid
  • 2-Amino-4-chlorobenzoic acid
  • 2,4-Dichlorophenoxyacetic acid

Uniqueness

2-Chloro-4-({[(2,4-dichlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-chloro-4-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O3S/c16-7-1-3-9(11(17)5-7)13(21)20-15(24)19-8-2-4-10(14(22)23)12(18)6-8/h1-6H,(H,22,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRQNXPDZBPEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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